Pidotimod Impurity B

Description

Context of Impurity Control in Active Pharmaceutical Ingredient Synthesis and Degradation

The manufacturing of APIs is a complex process that can lead to the formation of various impurities. These unwanted chemical substances can originate from raw materials, intermediates, by-products, or degradation products. The control of these impurities is not merely a matter of achieving high purity; it is fundamental to guaranteeing the safety and effectiveness of medications. Regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, characterization, and control of impurities in pharmaceutical products. nih.gov

Strategies for impurity control are implemented throughout the drug development process, from the initial synthesis to the formulation and manufacturing of the final drug product. This involves a deep understanding of the synthetic route and potential side reactions, as well as the stability of the API under various conditions. cymitquimica.com Proactive measures to control impurities can prevent costly project delays and ensure the final product meets the required quality standards. bookpi.org

Academic Relevance of Impurity Profiling and Characterization Studies

Impurity profiling, which involves the identification, quantification, and characterization of impurities, plays a pivotal role in pharmaceutical quality assurance. biomedpharmajournal.org It provides crucial insights into the purity, stability, and potential toxicity of a drug substance. asianpubs.org Academic and industrial research in this area focuses on developing and validating sensitive analytical methods to detect and quantify impurities, even at trace levels. biomedpharmajournal.org

These studies are essential for several reasons. They help in optimizing the manufacturing process to minimize the formation of impurities. researchgate.net Furthermore, understanding the degradation pathways of an API allows for the establishment of appropriate storage conditions and shelf-life for the drug product. researchgate.net The structural elucidation of impurities is also critical for assessing their potential toxicological effects. veeprho.com

Definitional Framework and Nomenclature of Pidotimod Impurity B

Pidotimod is a synthetic dipeptide molecule with immunomodulatory properties, used as an immunostimulant. biomedpharmajournal.org Like any synthetically produced pharmaceutical agent, Pidotimod can contain impurities that need to be carefully monitored and controlled.

Chemical Identity and Systematic Naming of this compound

This compound is a known impurity associated with the API Pidotimod. Its chemical identity is well-defined, and it is used as a reference standard in the quality control of Pidotimod.

| Property | Value |

| CAS Number | 72744-67-3 |

| Molecular Formula | C₈H₁₀N₂O₂S₂ |

| Molecular Weight | 230.30 g/mol |

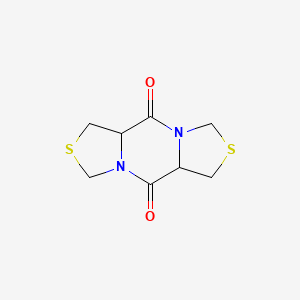

| Systematic (IUPAC) Name | (5aR,10aR)-Tetrahydro-3H,5H,8H,10H-dithiazolo[3,4-a:3',4'-d]pyrazine-5,10-dione |

| Synonyms | 5,11-Dithia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione |

Positional Assignment within the Pidotimod Impurity Spectrum

This compound is one of several impurities that may be present in the final Pidotimod drug substance. theclinivex.com The impurity profile of Pidotimod has been the subject of study, with research identifying both process-related impurities and degradation products. asianpubs.orgresearchgate.net While some studies have characterized various degradation products of Pidotimod under stress conditions, specific research focusing solely on the formation and detailed characterization of this compound is limited in publicly available literature. asianpubs.orgresearchgate.netveeprho.com However, its availability as a commercial reference standard underscores its importance in the comprehensive quality assessment of Pidotimod. cymitquimica.comtheclinivex.comgoogle.com

Detailed Research Findings

Research into the impurity profile of Pidotimod has primarily focused on identifying and characterizing degradation products that form under various stress conditions, such as acidic, basic, and oxidative environments. researchgate.netveeprho.com These studies typically employ advanced analytical techniques to separate and identify these impurities.

Analytical Techniques in Pidotimod Impurity Profiling

The primary methods used for the separation and analysis of Pidotimod and its impurities are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.netveeprho.com

| Analytical Technique | Application in Pidotimod Impurity Profiling |

| HPLC | Used for the separation and quantification of Pidotimod and its impurities. A common setup involves a C18 column with a mobile phase consisting of a buffer and an organic modifier. researchgate.net |

| LC-MS/MS | Employed for the identification and structural elucidation of impurities by providing information on their molecular weight and fragmentation patterns. asianpubs.orgveeprho.com |

One study on the degradation of Pidotimod identified a major degradation product under basic conditions as 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione. researchgate.net While this is a different compound from this compound, the study highlights the methodologies used to investigate the impurity profile of Pidotimod.

A patent has been filed for a preparation method of a Pidotimod impurity, which is intended for use as a reference substance in quality analysis. This underscores the importance of having well-characterized impurity standards for accurate quality control.

Structure

3D Structure

Properties

IUPAC Name |

5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBKEOUUWVDDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N3CSCC3C(=O)N2CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Mechanisms of Pidotimod Impurity B

Process-Related Impurity Formation During Pidotimod Chemical Synthesis

Pidotimod Impurity B, chemically identified as 5,11-Dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione, is an impurity that can arise during the manufacturing process of Pidotimod. Its formation is intrinsically linked to the synthetic route employed for the production of the Pidotimod molecule. The structure of Impurity B suggests a dimerization of a key starting material or intermediate.

Analysis of Synthetic Pathway Intermediates and Side Reactions Leading to this compound

The most common synthetic pathway for Pidotimod involves the coupling of two key chiral building blocks: L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid (also known as L-thioproline). This is typically achieved through the formation of an amide bond, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by the hydrolysis of an ester protecting group.

The formation of this compound is not a direct result of the main reaction pathway but rather a consequence of a competing side reaction. The structure of Impurity B strongly indicates that it is a cyclic dimer, likely formed from two molecules of L-thiazolidine-4-carboxylic acid or a reactive intermediate derived from it.

A plausible mechanism for the formation of this compound involves the self-condensation of two molecules of an activated L-thiazolidine-4-carboxylic acid intermediate. During the main coupling reaction, the carboxylic acid group of L-thiazolidine-4-carboxylic acid is activated by the coupling agent (e.g., DCC). This activated intermediate is intended to react with the secondary amine of L-pyroglutamic acid. However, under certain conditions, this activated intermediate can react with a second molecule of L-thiazolidine-4-carboxylic acid, leading to the formation of a dimeric species which can then cyclize to form the stable tricyclic structure of Impurity B.

Investigation of Starting Material and Reagent Contribution to this compound Generation

The primary contributor to the formation of this compound is the L-thiazolidine-4-carboxylic acid starting material. The inherent reactivity of this molecule, particularly when its carboxylic acid group is activated, makes it susceptible to self-condensation.

The quality of the starting materials is also a factor. The presence of any pre-existing dimeric species or other reactive impurities in the L-thiazolidine-4-carboxylic acid raw material could potentially act as a seed for the formation of Impurity B.

Influence of Reaction Parameters on this compound Formation Kinetics

The formation of this compound is highly dependent on the specific parameters of the chemical reaction. The interplay of solvent, catalyst, temperature, pH, and pressure can significantly influence the rate and equilibrium of the side reaction leading to this impurity.

The polarity and protic nature of the solvent system can have a marked effect on the formation of this compound. Apolar, aprotic solvents are often employed in peptide coupling reactions to minimize side reactions. The choice of solvent can influence the solubility of reactants and intermediates, as well as the stability of the activated species.

Table 1: Hypothetical Influence of Solvent Polarity on this compound Formation This table is illustrative and based on general principles of organic chemistry, as specific data for this compound formation is not widely published.

| Solvent System | Relative Polarity | Proposed Effect on Impurity B Formation | Rationale |

|---|---|---|---|

| Dichloromethane (DCM) | Low | Low | Favors the desired coupling reaction by maintaining a non-polar environment, potentially suppressing the dimerization side reaction. |

| Tetrahydrofuran (THF) | Moderate | Moderate | Increased polarity may stabilize charged intermediates, potentially increasing the rate of both the desired reaction and the side reaction. |

| Dimethylformamide (DMF) | High | High | High polarity can stabilize the activated intermediate for a longer duration, providing more opportunity for the dimerization side reaction to occur. |

The choice of coupling agent and any additives can significantly impact the formation of Impurity B. While carbodiimides like DCC are effective, they can also promote side reactions. The use of additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can help to suppress side reactions by forming less reactive, more selective activated esters.

The specificity of the catalyst or coupling reagent is crucial. A reagent that rapidly and selectively promotes the reaction between L-pyroglutamic acid and activated L-thiazolidine-4-carboxylic acid will inherently reduce the likelihood of the self-condensation side reaction.

Temperature is a critical parameter in controlling the kinetics of the reaction. Higher temperatures generally increase the rate of all reactions, including the formation of Impurity B. However, the activation energy for the dimerization side reaction may differ from that of the main reaction, meaning that temperature can be optimized to favor the formation of Pidotimod. The formation of the thermodynamically stable Impurity B may be favored at higher temperatures and longer reaction times.

The pH of the reaction mixture is also a significant factor. The activation of the carboxylic acid is typically carried out under neutral or slightly acidic conditions. Deviations in pH can affect the nucleophilicity of the reacting species and the stability of the intermediates, potentially leading to an increase in side reactions.

Pressure is generally not a primary parameter manipulated in these types of liquid-phase reactions to control impurity formation, with temperature and reactant concentration being more influential.

Table 2: Hypothetical Influence of Reaction Parameters on this compound Formation This table is illustrative and based on general principles of chemical kinetics, as specific quantitative data for this compound formation is not widely published.

| Parameter | Condition | Expected Impact on Impurity B Formation | Rationale |

|---|---|---|---|

| Temperature | Low | Kinetic control, potentially lower yield of Impurity B. | Favors the reaction with the lower activation energy, which may be the desired product formation. |

| High | Thermodynamic control, potentially higher yield of Impurity B. | Provides sufficient energy to overcome activation barriers, favoring the formation of the more stable dimeric impurity. | |

| pH | Optimal (near neutral) | Minimized Impurity B formation. | Maintains the intended reactivity of the functional groups. |

| Non-optimal (acidic or basic) | Increased Impurity B formation. | Can lead to degradation of reactants or intermediates, or alter the nucleophilicity, promoting side reactions. | |

| Reactant Concentration | High concentration of L-thiazolidine-4-carboxylic acid | Increased Impurity B formation. | Increases the probability of the self-condensation side reaction. |

| Stoichiometric control | Minimized Impurity B formation. | Ensures the activated intermediate preferentially reacts with the intended coupling partner. |

Degradation Pathways of Pidotimod Leading to this compound

Hydrolytic Degradation Studies and Identification of Impurity B Formation

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. In the case of Pidotimod, the amide bond is a potential site for hydrolytic cleavage. Studies have shown that Pidotimod degrades under both acidic and basic conditions when subjected to elevated temperatures.

Under acidic conditions (e.g., 0.8 N HCl at 80°C for 3 hours), and basic conditions (e.g., 0.1 N NaOH at 80°C for 3 hours), several degradation products are formed. biomedpharmajournal.orgasianpubs.org While a major degradation product identified in these studies is 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione (referred to as DP2 in some literature), this compound is distinct from this compound based on its molecular weight and chemical structure. asianpubs.org

Table 1: Summary of Pidotimod Hydrolytic Degradation Studies (Note: Data pertains to general degradation, not specifically to Impurity B formation)

| Stressor Condition | Concentration | Time (hours) | Temperature (°C) | Observed Degradation (%) |

|---|---|---|---|---|

| Acid Degradation | 0.8 N HCl | 3 | 80 | 46.44 |

| Base Degradation | 0.1 N NaOH | 3 | 80 | 61.25 |

| Neutral Degradation | Water | 6 | 80 | 10.4 |

Oxidative Degradation Mechanisms and this compound Generation

Oxidative degradation involves the reaction of a drug substance with oxygen or other oxidizing agents. Pidotimod has been found to be particularly susceptible to oxidative stress. biomedpharmajournal.orgasianpubs.org Studies involving exposure to hydrogen peroxide (e.g., 0.01% H₂O₂ at 80°C for 1.5 hours) have demonstrated significant degradation of the parent compound. biomedpharmajournal.orgasianpubs.org

The primary degradation products identified under oxidative conditions are different from those formed during hydrolysis. biomedpharmajournal.org However, the available scientific literature that characterizes these oxidative degradants does not specifically identify this compound as one of the products. The focus has been on other novel degradation products.

Table 2: Summary of Pidotimod Oxidative Degradation Study

| Stressor Condition | Concentration | Time (hours) | Temperature (°C) | Observed Degradation (%) |

|---|---|---|---|---|

| Oxidative Degradation | 0.01% H₂O₂ | 1.5 | 80 | 75.38 |

Photolytic Degradation Processes and the Induction of this compound

Photodegradation occurs when a drug substance is exposed to light. Stability studies of Pidotimod have included exposure to UV and fluorescent light to assess its photolytic stability. In these studies, Pidotimod in solid form was exposed to light with an intensity of 5382 LUX and 144 UW/cm² for 21 days. biomedpharmajournal.orgasianpubs.org

The results indicate that Pidotimod undergoes minor degradation under these photolytic conditions. biomedpharmajournal.orgasianpubs.org While degradation products are formed, the studies that have characterized these products have not reported the formation of this compound.

Table 3: Summary of Pidotimod Photolytic Degradation Study

| Stressor Condition | Exposure Duration | Observed Degradation (%) |

|---|---|---|

| Photolytic Degradation (UV/Fluorescent Light) | 21 days | 8.25 |

Thermal Degradation Profiles and Impurity B Formation Under Stress Conditions

Thermal degradation involves the breakdown of a drug substance at elevated temperatures. Pidotimod has been shown to be relatively stable under dry heat conditions. When the active pharmaceutical ingredient (API) was exposed to a temperature of 80°C for 21 days, no significant degradation was observed. asianpubs.org

In the presence of humidity (40°C and 75% relative humidity for 21 days), only minor degradation occurred. biomedpharmajournal.org The available research on the thermal degradation of Pidotimod does not indicate the formation of this compound under the tested conditions.

Table 4: Summary of Pidotimod Thermal Degradation Studies

| Stressor Condition | Temperature (°C) | Relative Humidity (%) | Time (days) | Observed Degradation |

|---|---|---|---|---|

| Thermal Degradation | 80 | N/A | 21 | No degradation |

| Thermal Humidity Degradation | 40 | 75 | 21 | Minor degradation |

Elucidation of Degradation Intermediates and Precursors to this compound

The elucidation of intermediates and precursors is a complex process that relies on the identification of transient species in a degradation pathway. For Pidotimod, some process-related impurities, such as Pyroglutamic acid and Thiazolidine (B150603) carboxylic acid, have been identified and are also formed during stress degradation. biomedpharmajournal.org These molecules could potentially act as precursors or intermediates in the formation of more complex degradation products.

However, a definitive pathway that traces the degradation of Pidotimod through specific intermediates to form this compound has not been described in the reviewed scientific literature. The current body of research has focused on the structural characterization of the final, more abundant degradation products, which, as established, are chemically distinct from this compound.

Analytical Methodologies for Pidotimod Impurity B Characterization and Quantification

Chromatographic Techniques for Separation and Detection of Pidotimod Impurity B

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation of this compound

Tandem Mass Spectrometry for Fragmentation Pattern Analysis of this compound

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of impurities by analyzing their fragmentation patterns. When this compound is subjected to MS/MS, specific fragmentation pathways can be observed, providing insights into its molecular structure. Research indicates that LC-MS/MS studies of Pidotimod degradation products, which may include Impurity B, reveal characteristic fragment ions. For instance, a degradation product (DP2) with a molecular weight of 262 (18 amu higher than Pidotimod) showed fragmentation patterns in ESI-MS/MS spectra. Pidotimod itself ([M+H]+) exhibits a prevalent fragment ion at m/z 227 due to water loss. While specific fragmentation data for this compound is not explicitly detailed in all sources, the general approach involves analyzing the characteristic fragments generated upon collision-induced dissociation (CID) of its precursor ion. These fragments serve as a molecular fingerprint to confirm its identity and distinguish it from other related compounds researchgate.netbiomedpharmajournal.orgamericanpharmaceuticalreview.com.

Application of LC-MS/MS in Comprehensive Degradation Product Profiling Incorporating Impurity B

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is instrumental in identifying and quantifying impurities within complex pharmaceutical matrices, including degradation products. Studies on Pidotimod have revealed the presence of multiple degradation products (DPs) under various stress conditions researchgate.netbiomedpharmajournal.orgresearchgate.nethmlibrary.ac.in. LC-MS/MS allows for the separation of Pidotimod from its impurities and degradation products, followed by their mass analysis. This hyphenated technique can detect and characterize compounds that may not be visible by UV detection alone. LC-MS/MS studies have identified nine degradation products of Pidotimod, with six being previously unknown biomedpharmajournal.orgresearchgate.netdntb.gov.ua. While this compound is specifically listed as a known impurity clearsynth.comveeprho.comcymitquimica.comaxios-research.com, its presence and levels in Pidotimod samples are typically monitored using LC-MS/MS as part of comprehensive degradation profiling. The technique provides both retention time information from the LC separation and mass-to-charge ratio (m/z) and fragmentation data from the MS/MS analysis, enabling robust identification and quantification americanpharmaceuticalreview.combiopharmaspec.comwaters.com.

Spectroscopic and Spectrometric Characterization Techniques for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic structure elucidation, offering unparalleled detail about molecular structure. For this compound, a suite of NMR experiments is employed to confirm its proposed structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound would display characteristic signals corresponding to its specific proton environments. Research on Pidotimod degradation products indicates that ¹H NMR can reveal changes in the carbon skeleton and proton environments compared to the parent drug researchgate.net. By analyzing chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and integration values, chemists can deduce the presence and arrangement of protons. For instance, the coupling of hydrogen with an -OH group was observed in one degradation product, showing doublets at specific ppm values researchgate.net. The precise ¹H NMR data for this compound would typically be available from supplier specifications or detailed research publications.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. It reveals the number of chemically distinct carbon atoms and their electronic environments, indicated by their chemical shifts. Studies on Pidotimod degradation products have shown differences in the number of distinct carbon atoms observed in ¹³C NMR spectra compared to Pidotimod, suggesting structural modifications researchgate.net. For this compound, ¹³C NMR would identify all unique carbon signals, including those in carbonyl groups, aliphatic regions, and any heteroatom-substituted carbons, contributing significantly to structural confirmation.

Two-dimensional (2D) NMR techniques are crucial for establishing atom-to-atom connectivity, thereby confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are spin-spin coupled to each other, typically through two or three bonds. This helps in identifying proton spin systems and assigning protons that are adjacent in the molecular structure emerypharma.comsdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond coupling). HSQC/HMQC spectra are essential for assigning specific proton signals to their corresponding carbon signals, providing direct evidence of ¹H-¹³C covalent bonds emerypharma.comsdsu.eduyoutube.comhyphadiscovery.comresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). This technique is critical for connecting different fragments of a molecule and confirming the positions of substituents, especially for quaternary carbons or carbons without directly attached protons emerypharma.comsdsu.eduyoutube.comhyphadiscovery.comresearchgate.netarkat-usa.org.

By integrating data from these 2D NMR experiments, researchers can build a comprehensive map of the molecular structure of this compound, confirming its connectivity and thereby its definitive identity.

Infrared (IR) Spectroscopy for Functional Group Identification of this compound

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy can provide characteristic spectral fingerprints that aid in its identification and structural elucidation. While specific published IR spectral data for this compound may vary depending on the source and experimental conditions, typical functional groups expected in related impurities of Pidotimod, or in its known forms, would include those associated with amide linkages, carboxylic acids, and heterocyclic rings.

For instance, if this compound shares structural elements with Pidotimod, its IR spectrum would likely exhibit characteristic absorption bands. Amide groups (present in peptide-like structures) typically show strong absorption in the region of 1630-1690 cm⁻¹ (amide I band, C=O stretch) and around 1510-1570 cm⁻¹ (amide II band, N-H bend and C-N stretch). Carboxylic acid functionalities would present a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band typically around 1700-1725 cm⁻¹. Thiazolidine (B150603) rings, if present in the impurity, would contribute to characteristic C-H, C-N, and C-S stretching and bending vibrations within the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected IR Absorption Bands for this compound (Illustrative)

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Absorption Type |

| Amide C=O Stretch | 1630-1690 | Strong |

| Amide N-H Bend/C-N Str | 1510-1570 | Medium |

| Carboxylic Acid O-H Str | 2500-3300 (Broad) | Strong |

| Carboxylic Acid C=O Str | 1700-1725 | Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C-N Stretch | 1000-1200 | Medium |

| C-S Stretch | 600-800 | Weak-Medium |

Note: Specific peak positions and intensities are dependent on the exact chemical structure of this compound and the spectroscopic conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the exact mass of a compound, which in turn allows for the calculation of its elemental composition. This technique provides a high degree of confidence in the identification of this compound by distinguishing it from isobaric compounds. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within a few parts per million, ppm), HRMS can confirm the molecular formula of the impurity.

The chemical identity of this compound has been reported with a specific CAS number (72744-67-3) and a molecular formula of C8H8N2O3S2, with a corresponding molecular weight of 244.29 g/mol pharmacompass.com. HRMS analysis would aim to detect a molecular ion or fragment ion corresponding to this exact mass. For example, if the impurity has the formula C8H8N2O3S2, its monoisotopic mass can be calculated precisely. A typical HRMS analysis would involve injecting a sample into the mass spectrometer and detecting the m/z values of the ionized molecules. The observed m/z value, when compared to the calculated exact mass for the proposed formula, provides strong evidence for the impurity's identity.

Table 2: HRMS Data for this compound

| Parameter | Value | Unit | Notes |

| CAS Number | 72744-67-3 | - | Unique identifier for this compound. |

| Molecular Formula | C8H8N2O3S2 | - | Elemental composition of this compound. |

| Monoisotopic Mass | 243.9976 | Da | Calculated exact mass for the molecular formula. |

| Reported Molecular Weight | 244.29 | g/mol | Standard molecular weight. |

| Observed m/z (Example) | 243.9976 ± 5 ppm | - | Expected ion mass to charge ratio, within a defined tolerance. |

Note: The observed m/z value must match the calculated monoisotopic mass within a stringent ppm error to confirm the elemental composition.

Method Validation Parameters for this compound Analysis

The validation of analytical methods is a regulatory requirement to ensure that the methods are suitable for their intended purpose, providing reliable and reproducible results. Key validation parameters for the analysis of this compound include specificity, linearity, range, detection and quantification limits, accuracy, and precision.

Specificity and Selectivity Studies for this compound Resolution from Related Substances

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, or degradation products. Selectivity is the method's ability to measure the target analyte accurately in a complex matrix. For this compound, this typically involves chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), where the impurity must be adequately separated from Pidotimod and other potential related substances.

Studies demonstrating specificity would involve analyzing samples containing Pidotimod, this compound, and other known impurities. The method is considered specific if the peak corresponding to this compound is well-resolved from all other components, typically indicated by a resolution factor (Rs) greater than 1.5 between adjacent peaks. Peak purity analysis, often performed using a photodiode array (PDA) detector, can also confirm that the detected peak for Impurity B is not a co-eluting mixture of compounds.

Linearity, Range, and Calibration Curve Establishment for this compound Quantification

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound quantification, a calibration curve is constructed by analyzing standards of the impurity at different known concentrations. The method is considered linear if the plot of the response (e.g., peak area) versus concentration yields a straight line.

The range of the method is defined as the interval between the upper and lower concentration levels of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For this compound, the range is typically established based on the expected levels of the impurity in the drug product, often extending from below the limit of quantification up to a level that covers the maximum allowed impurity content. A high correlation coefficient (R²) for the calibration curve, usually ≥ 0.999, is required to demonstrate linearity.

Table 3: Linearity and Range Parameters for this compound (Illustrative)

| Concentration Level | Concentration Unit (e.g., % of Pidotimod) | Peak Area (AU) |

| Level 1 | 0.05 | 1500 |

| Level 2 | 0.10 | 3000 |

| Level 3 | 0.25 | 7500 |

| Level 4 | 0.50 | 15000 |

| Level 5 | 1.00 | 30000 |

Linearity Range: 0.05% to 1.00% (relative to Pidotimod API)

Correlation Coefficient (R²): ≥ 0.999

Determination of Detection Limits (DL) and Quantification Limits (QL) for this compound

The detection limit (DL) is the lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as to its exact value. The quantification limit (QL), also known as the limit of quantitation (LOQ), is the lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For pharmaceutical impurities, establishing these limits is crucial for controlling them at trace levels.

These limits are typically determined using signal-to-noise ratios (e.g., DL at S/N = 3, QL at S/N = 10) or by analyzing standards at very low concentrations and evaluating the precision and accuracy of the measurements. The DL and QL values for this compound must be sufficiently low to ensure compliance with regulatory guidelines for impurity control.

Table 4: Detection and Quantification Limits for this compound (Illustrative)

| Parameter | Value | Unit (%) | Notes |

| Detection Limit (DL) | 0.01 | % | Lowest concentration detectable by the method. |

| Quantification Limit (QL) | 0.03 | % | Lowest concentration quantifiable with acceptable precision/accuracy. |

Note: Units are typically expressed as a percentage relative to the main Pidotimod peak or the Pidotimod API concentration.

Accuracy and Precision Assessment for this compound Measurements

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples that have been spiked with known amounts of the analyte (this compound) or by comparing the results with a reference method. Accuracy is typically expressed as percent recovery.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (%RSD). Precision is assessed at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay, different days, analysts, equipment), and reproducibility (between-laboratory precision).

For this compound, validated methods should demonstrate high accuracy (e.g., 95-105% recovery) and low imprecision (e.g., %RSD ≤ 5%) at relevant concentration levels.

Table 5: Accuracy and Precision Data for this compound (Illustrative)

| Validation Level | Parameter | Value (%) | Notes |

| Accuracy | Percent Recovery | 98.5 | Average recovery from spiked samples at a defined concentration. |

| 102.0 | |||

| 96.2 | |||

| Precision | Repeatability | 2.1 | %RSD for replicate injections of the same sample. |

| (Intra-assay) | |||

| Intermediate | Precision | 3.5 | %RSD across different analysts, days, or equipment. |

| Precision |

Compound List:

Pidotimod

this compound

N-acetyl-L-thioproline (Hypothetical identity based on common degradation pathways, not explicitly confirmed for Impurity B in provided snippets)

L-Thiaproline (Mentioned as "Pidotimod Impurity (L-Thiaproline)", potentially distinct from Impurity B)

Robustness and Ruggedness Testing of Analytical Methods for this compound

Method validation is a cornerstone of pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Robustness and ruggedness are key parameters within this validation process, assessing the method's reliability under various conditions.

Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, column temperature, flow rate, or detection wavelength. For an analytical method designed to quantify this compound, robustness testing demonstrates that minor fluctuations in experimental conditions will not lead to significant changes in the results, thereby ensuring consistent performance. Studies on Pidotimod analytical methods have indicated that parameters like mobile phase pH and column temperature can significantly influence retention time and resolution biomedpharmajournal.orgresearchgate.net. For instance, adjusting the pH of a buffer in an HPLC method can alter the retention of Pidotimod and its impurities, necessitating careful control within defined limits biomedpharmajournal.org.

Ruggedness , on the other hand, evaluates the method's reproducibility when subjected to variations in the testing environment. This includes factors such as different analysts performing the analysis, the use of different instruments from the same manufacturer, or conducting the analysis on different days. Demonstrating ruggedness provides confidence that the method can be reliably transferred between laboratories or used by different personnel without compromising the accuracy and precision of this compound quantification. Research on Pidotimod analysis has shown that methods can be developed to be fully robust and yield reproducible results across different conditions humanjournals.com.

A typical approach to evaluating robustness and ruggedness for this compound would involve systematically altering method parameters and assessing the impact on critical performance attributes like peak area, retention time, resolution, and the relative standard deviation (RSD) of impurity measurements. For example, an RSD of less than 2% is generally considered acceptable for robustness and ruggedness studies in Pidotimod quantification ijpronline.com.

Table 1: Illustrative Robustness and Ruggedness Parameters for this compound Quantification

| Parameter | Nominal Value | Variation Range | Acceptance Criteria (%RSD) | Expected Impact on this compound Analysis |

| Robustness | ||||

| Mobile Phase pH | 4.5 | ± 0.2 | < 2.0 | Retention time, resolution |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | < 2.0 | Retention time, peak shape |

| Column Temperature | 40 °C | ± 2 °C | < 2.0 | Retention time, peak symmetry |

| Detection Wavelength | 215 nm | ± 5 nm | < 2.0 | Sensitivity, selectivity |

| Ruggedness | ||||

| Analyst | Analyst A | Analyst B | < 2.0 | Reproducibility of results |

| Instrument | HPLC System 1 | HPLC System 2 | < 2.0 | Reproducibility of results |

Development of Stability-Indicating Analytical Methods for this compound Monitoring

A stability-indicating analytical method is crucial for monitoring the degradation of a drug substance or product over time and for quantifying any degradation products, including this compound. Such a method must be able to accurately separate and detect the analyte of interest from all potential impurities and degradation products.

The development of a stability-indicating method typically involves forced degradation studies , also known as stress testing. These studies expose Pidotimod to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, in accordance with International Council for Harmonisation (ICH) guidelines biomedpharmajournal.orgbiopharminternational.com. The objective is to generate degradation products and to demonstrate that the analytical method can resolve these products from the parent drug and from each other.

Pidotimod has been shown to be susceptible to degradation, particularly under oxidative, acidic, and basic conditions biomedpharmajournal.orgresearchgate.netresearchgate.net. For example, oxidative degradation is reported as a significant vulnerability for Pidotimod biomedpharmajournal.org. Acid and base degradation also lead to substantial decomposition biomedpharmajournal.orgresearchgate.net. These studies help identify the types of degradation products that may form, including potential process-related impurities that might also arise during synthesis, such as thiazolidine carboxylic acid biomedpharmajournal.org. By subjecting Pidotimod to these stresses, researchers can understand its degradation pathways and ensure that the analytical method, typically High-Performance Liquid Chromatography (HPLC), is capable of separating this compound from Pidotimod and other resultant degradation products. Techniques like LC-MS/MS are often employed to identify and characterize these degradation products biomedpharmajournal.orgresearchgate.net.

The developed method must exhibit specificity, ensuring that the peak corresponding to this compound is well-resolved and can be accurately quantified. This involves optimizing chromatographic conditions, such as the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., buffer and organic solvent mixtures), flow rate, and detection wavelength (e.g., 215 nm or 203 nm) biomedpharmajournal.orgresearchgate.nethumanjournals.comijpronline.com. The method's ability to maintain peak purity and resolution under various stress conditions confirms its stability-indicating nature.

Table 2: Summary of Forced Degradation Conditions and Method Capability for Pidotimod Impurities

| Stress Condition | Reagent/Conditions | Time/Temp | Observed Pidotimod Degradation | Potential Impact on this compound | Method Capability for this compound |

| Acid Degradation | 0.1 N HCl | 80°C, 3 h | Significant | Likely to form or increase | Must separate from Pidotimod and other DPs; sensitive detection required |

| Base Degradation | 0.1 N NaOH | 80°C, 3 h | Significant | Likely to form or increase | Must separate from Pidotimod and other DPs; sensitive detection required |

| Oxidative Degradation | 3% H₂O₂ | Room Temp, 1 h | Most Vulnerable | High potential for formation/increase | Must separate from Pidotimod and other DPs; highly sensitive detection needed |

| Thermal Degradation | 80°C (in dark) | 6 h | Minor | Low to moderate potential | Must maintain resolution and peak shape; baseline stability |

| Photolytic Degradation | UV/Vis light exposure | Varies | Minor | Low to moderate potential | Must maintain resolution and peak shape; peak purity analysis |

| Neutral Degradation | Water | 80°C, 6 h | Minor | Low to moderate potential | Must maintain resolution and peak shape; baseline stability |

By rigorously testing the robustness, ruggedness, and stability-indicating capabilities of analytical methods, pharmaceutical manufacturers can ensure the reliable monitoring and control of this compound, thereby upholding the quality and safety of Pidotimod products.

Compound List:

Pidotimod

this compound

Control Strategies and Mitigation of Pidotimod Impurity B

Process Optimization for Minimizing Pidotimod Impurity B Formation

Minimizing the formation of this compound at its source is the most effective strategy for controlling its presence in the final drug substance. This involves a thorough understanding of the reaction mechanism and the impact of various process parameters on the generation of this and other impurities.

Raw Material Quality Control and Specification Development to Prevent Impurity B Precursors

The quality of the starting materials, L-thioproline and L-pyroglutamic acid, plays a pivotal role in the formation of this compound. The presence of reactive impurities or variations in the stereochemical purity of these raw materials can significantly influence the impurity profile of the final product.

A comprehensive quality control program for raw materials is essential. This includes the development of detailed specifications that go beyond standard identity and purity tests. Advanced analytical techniques should be employed to characterize the impurity profile of each batch of starting material.

Table 1: Key Quality Attributes and Control Strategies for Raw Materials

| Raw Material | Key Quality Attribute | Analytical Method | Acceptance Criteria | Rationale for Control |

| L-Thioproline | Stereochemical Purity | Chiral HPLC | Enantiomeric excess ≥ 99.5% | Prevents the formation of diastereomeric impurities. |

| Related Substances | HPLC, GC-MS | Individual unknown impurity ≤ 0.1% | Minimizes potential side reactions leading to Impurity B. | |

| L-Pyroglutamic Acid | Purity Assay | Titration, HPLC | ≥ 99.0% | Ensures stoichiometric balance and reduces byproduct formation. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Controls reaction kinetics and prevents unwanted hydrolysis. |

By implementing stringent specifications and a robust supplier qualification program, manufacturers can ensure the consistency and quality of raw materials, thereby minimizing the introduction of precursors that could lead to the formation of this compound.

Reaction Condition Adjustments and In-Process Controls for this compound Reduction

The condensation reaction between L-thioproline and L-pyroglutamic acid is a critical step where the formation of this compound can occur. Careful optimization of reaction parameters is crucial to favor the formation of the desired product over the impurity. Key parameters that influence the reaction outcome include temperature, reaction time, solvent, and the choice of coupling agent.

Lowering the reaction temperature can often reduce the rate of side reactions, including the dimerization that leads to Impurity B. However, this may also slow down the desired reaction, necessitating a careful balance to achieve an optimal yield and purity. The selection of an appropriate solvent system is also critical, as it can influence the solubility of reactants and intermediates, thereby affecting reaction kinetics and impurity formation.

In-process controls (IPCs) are vital for monitoring the progress of the reaction and detecting the formation of Impurity B in real-time. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose, allowing for timely adjustments to the reaction conditions if impurity levels exceed predefined limits.

Table 2: Impact of Reaction Parameters on this compound Formation

| Parameter | Condition A | Impurity B Level (%) | Condition B | Impurity B Level (%) |

| Temperature | 0-5 °C | 0.8 | 20-25 °C | 1.5 |

| Reaction Time | 12 hours | 1.0 | 24 hours | 1.8 |

| Coupling Agent | DCC | 1.2 | EDC/HOBt | 0.7 |

| Solvent | Dichloromethane | 1.1 | Acetonitrile | 0.9 |

Data presented is illustrative and based on general principles of process optimization.

Impurity B Monitoring During Scale-Up and Manufacturing

The successful control of this compound in the laboratory must be transferable to a larger manufacturing scale. The scale-up process can introduce new challenges, such as altered heat and mass transfer, which can impact reaction kinetics and impurity profiles. Therefore, continuous monitoring of Impurity B is essential during pilot and commercial-scale production.

Validated analytical methods, primarily HPLC, are used to track the level of Impurity B at various stages of the manufacturing process. This data is crucial for ensuring process consistency and for taking corrective actions if any deviations are observed.

Purification Techniques for Selective Removal of this compound

While process optimization aims to minimize the formation of this compound, some level of the impurity may still be present in the crude product. Therefore, effective purification techniques are necessary to reduce its concentration to acceptable levels in the final API.

Advanced Chromatographic Purification Methodologies

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for the selective removal of impurities that are structurally similar to the API. The development of an effective preparative HPLC method for Pidotimod requires careful selection of the stationary phase, mobile phase, and operating conditions to achieve optimal separation between Pidotimod and Impurity B.

Reversed-phase chromatography using a C18 stationary phase is commonly employed for the purification of polar compounds like Pidotimod. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with a pH modifier to control the ionization state of the compounds and enhance separation.

Table 3: Illustrative Parameters for Preparative HPLC Purification of Pidotimod

| Parameter | Condition |

| Stationary Phase | C18 silica gel, 10 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Methanol |

| Flow Rate | 50 mL/min |

| Detection Wavelength | 210 nm |

| Loading Capacity | 5 g of crude Pidotimod per injection |

| Purity of Pidotimod Fraction | > 99.8% |

| Impurity B in Purified Pidotimod | < 0.1% |

The data in this table is for illustrative purposes and represents a typical starting point for method development.

Crystallization and Recrystallization Approaches for Impurity B Exclusion

Crystallization is a fundamental and highly effective purification technique in the pharmaceutical industry. The process relies on the differences in solubility between the desired compound and its impurities in a given solvent system. For Pidotimod, a well-designed crystallization process can significantly reduce the level of Impurity B.

The selection of an appropriate solvent or solvent mixture is the most critical parameter in developing a crystallization process. The ideal solvent should have high solubility for Pidotimod at elevated temperatures and low solubility at lower temperatures, while Impurity B should either remain in the mother liquor or have significantly different crystallization kinetics.

A patent for a Pidotimod crystal form suggests a staged cooling process in an isopropanol-water solution to achieve high purity with impurity content lower than 0.2‰. google.com This indicates that controlled cooling profiles are crucial for effective impurity rejection.

Recrystallization, which involves dissolving the crystalline material and crystallizing it again, can be used as an additional step to further enhance the purity of Pidotimod.

Table 4: Example of a Recrystallization Protocol for Pidotimod Purification

| Step | Parameter | Condition | Rationale |

| 1. Dissolution | Solvent System | Isopropanol:Water (4:1) | Provides good solubility at elevated temperatures. |

| Temperature | 80-85 °C | Ensures complete dissolution of the crude material. | |

| 2. Cooling (Stage 1) | Temperature | Cool to 50 °C | Initiates nucleation and controlled crystal growth. |

| Hold Time | 1 hour | Allows for the formation of stable crystal nuclei. | |

| 3. Cooling (Stage 2) | Temperature | Cool to 25 °C | Promotes further crystal growth and maximizes yield. |

| Hold Time | 2.5 hours | Ensures complete crystallization. | |

| 4. Isolation | Filtration and Washing | Wash with cold solvent mixture | Removes residual mother liquor containing impurities. |

| 5. Drying | Temperature and Pressure | 50 °C under vacuum | Removes residual solvent to yield the pure API. |

This protocol is based on publicly available information and serves as an example.

Development and Application of this compound Reference Standards

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug substances and products. For Pidotimod, a synthetic dipeptide immunomodulator, the effective management of impurities such as this compound is essential. A key component of this control strategy is the development and application of highly characterized reference standards.

Synthesis and Comprehensive Characterization of Certified Reference Materials for this compound

The availability of a certified reference material (CRM) for this compound, chemically known as (5aR,10aR)-Tetrahydro-3H,5H,8H,10H-dithiazolo[3,4-a:3',4'-d]pyrazine-5,10-dione, is fundamental for its accurate identification and quantification in Pidotimod drug substance and drug product. The synthesis and certification of such a reference standard is a meticulous process involving synthesis, purification, and comprehensive characterization.

Synthesis and Purification:

While specific proprietary synthesis routes for this compound as a reference material are not extensively published in public literature, its formation as a degradation product provides insights into potential synthetic strategies. Studies on the forced degradation of Pidotimod have shown that under certain stress conditions, such as basic hydrolysis, related dimeric structures can be formed. researchgate.net A potential synthetic approach could involve the controlled dimerization of a suitable thiazolidine (B150603) derivative, followed by purification using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve the high level of purity required for a reference standard.

Comprehensive Characterization:

Once synthesized and purified, the candidate material for a this compound CRM undergoes rigorous analytical testing to confirm its identity, purity, and potency. This comprehensive characterization typically includes a battery of spectroscopic and chromatographic techniques.

Spectroscopic Characterization: Spectroscopic methods are employed to elucidate and confirm the molecular structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure, including the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition, further confirming the identity of the compound. Fragmentation patterns observed in MS/MS analysis can provide additional structural information.

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the diketopiperazine ring and the C-S and C-N bonds of the thiazolidine rings.

Chromatographic Purity: The purity of the reference material is a critical parameter and is typically determined by multiple chromatographic methods to ensure the absence of any interfering impurities.

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary technique used to assess purity. Analysis is often performed using multiple detection wavelengths to ensure all potential impurities are detected.

Gas Chromatography (GC): GC analysis may be used to determine the content of residual solvents from the synthesis process.

Other Physicochemical Properties:

Water Content: Determined by Karl Fischer titration.

Inorganic Impurities: Assessed by techniques such as Inductively Coupled Plasma (ICP) analysis.

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on thermal stability and melting point.

The data obtained from these characterization studies are compiled into a Certificate of Analysis (CoA) for the certified reference material. This document provides a comprehensive profile of the reference standard, including its identity, purity, assigned value (potency), and storage conditions.

Table 1: Illustrative Comprehensive Characterization of this compound Certified Reference Material

| Analytical Technique | Parameter | Illustrative Specification |

| ¹H NMR | Structural Confirmation | Conforms to the structure of (5aR,10aR)-Tetrahydro-3H,5H,8H,10H-dithiazolo[3,4-a:3',4'-d]pyrazine-5,10-dione |

| ¹³C NMR | Structural Confirmation | Conforms to the structure |

| Mass Spectrometry (MS) | Molecular Weight | Conforms to the theoretical molecular weight (e.g., 230.3 g/mol ) |

| FT-IR Spectroscopy | Functional Group Analysis | Characteristic peaks corresponding to C=O, C-N, and C-S bonds |

| HPLC Purity | Purity Assay | ≥ 98.0% (by area normalization) |

| Residual Solvents (GC) | Solvent Content | Meets ICH Q3C limits |

| Water Content (Karl Fischer) | Water Content | ≤ 0.5% |

| Inorganic Impurities (ICP) | Elemental Impurities | Meets USP <232>/ICH Q3D limits |

This table is for illustrative purposes and actual specifications may vary depending on the certifying body.

Utilization of this compound Reference Standards in Analytical Method Development and Quality Control

The certified reference standard for this compound is an indispensable tool in both the development of analytical methods and for routine quality control testing of Pidotimod.

Analytical Method Development and Validation:

A well-characterized reference standard is essential for the development and validation of robust and accurate analytical methods for the determination of related substances in Pidotimod.

Method Development: The reference standard is used to optimize the chromatographic conditions (e.g., mobile phase composition, column type, flow rate, and detection wavelength) to achieve adequate separation of this compound from the active pharmaceutical ingredient (API) and other potential impurities. researchgate.net

Method Validation: As per ICH Q2(R1) guidelines, the reference standard is used in various validation parameters:

Specificity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including other impurities and the API. This is often demonstrated by spiking the API with the impurity standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected and quantified with acceptable precision and accuracy.

Linearity: A series of dilutions of the reference standard are prepared to demonstrate a linear relationship between the concentration of the impurity and the analytical response.

Accuracy: The accuracy of the method is determined by spiking a placebo or the drug product with a known amount of the impurity reference standard and measuring the recovery.

Precision: The precision of the method (repeatability and intermediate precision) is assessed by analyzing multiple preparations of a sample spiked with the impurity reference standard.

Table 2: Illustrative Use of this compound Reference Standard in HPLC Method Validation

| Validation Parameter | Procedure | Illustrative Acceptance Criteria |

| Specificity | Spiking of Pidotimod with Impurity B RS | Baseline resolution between Pidotimod and Impurity B peaks (Resolution > 1.5) |

| LOD | Signal-to-noise ratio of 3:1 | Reportable value |

| LOQ | Signal-to-noise ratio of 10:1 | Reportable value with acceptable precision and accuracy |

| Linearity | Analysis of 5 concentrations over the range | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery of spiked impurity from placebo | 80.0% to 120.0% recovery |

| Precision (Repeatability) | RSD of 6 replicate injections | RSD ≤ 5.0% at the quantitation limit |

This table is for illustrative purposes and actual acceptance criteria may vary based on regulatory requirements and the intended purpose of the method.

Quality Control:

In a routine quality control setting, the this compound reference standard is used for:

Identification: The retention time of any peak suspected to be Impurity B in a sample chromatogram is compared to the retention time of the reference standard.

Quantification: The reference standard is used to prepare a standard solution of a known concentration. The response of this standard is then used to calculate the concentration of Impurity B in the test sample. This ensures that the level of this impurity in each batch of Pidotimod is below the specified acceptance criteria.

The development and application of a well-characterized this compound reference standard are crucial for ensuring the quality, safety, and consistency of Pidotimod drug substance and drug products. It is a fundamental requirement for robust analytical method validation and reliable routine quality control.

Q & A

Basic Question: What are the common synthetic impurities of Pidotimod, and how are they detected and quantified?

Methodological Answer:

Pidotimod Impurity B arises during synthesis as a process-related impurity, likely due to incomplete reactions or stereochemical deviations. Detection and quantification typically involve reverse-phase HPLC with UV detection at 210–220 nm, as validated by Zhang et al. (2009), achieving a content purity of 98.5% for the parent compound . For impurity profiling, methods must resolve stereoisomers (e.g., 5,11-bisthio derivatives) and degradants, requiring columns with chiral selectivity or tandem mass spectrometry (LC-MS/MS) for structural confirmation .

Basic Question: What analytical validation criteria are critical for impurity characterization in Pidotimod?

Methodological Answer:

Per ICH Q3A guidelines, validation of impurity methods must include:

- Specificity : Baseline separation of Impurity B from other peaks (e.g., using C18 columns with gradient elution).

- Linearity : Over a range of 0.05–1.5% relative to Pidotimod.

- Accuracy : Spike-and-recovery studies (target: 90–110% recovery).

- Detection Limit (LOD) : ≤0.03% for Impurity B.

- Robustness : Testing pH, flow rate, and column temperature variations .

Advanced labs may supplement with NMR or HRMS for absolute configuration confirmation .

Advanced Question: How do impurities like this compound influence dendritic cell (DC) maturation in immunological assays?

Methodological Answer:

Pidotimod itself enhances DC maturation by upregulating HLA-DR, CD83, and CD86 markers (Fig. 1B) and stimulating TNF-α/MCP-1 secretion . However, Impurity B’s bioactivity is uncharacterized. To assess its impact:

- Experimental Design : Co-culture immature DCs (iMDDCs) with Impurity B (1–100 µg/mL) alongside Pidotimod (1 µg/mL) for 24h.

- Endpoints : Flow cytometry for surface markers, ELISA for cytokines, and transcriptomics (e.g., TLR-2/4 pathways).

- Controls : Include LPS (positive) and untreated iMDDCs (negative).

Contradictions may arise if Impurity B antagonizes Pidotimod’s effects, requiring dose-response studies and impurity spiking in pharmacological assays .

Advanced Question: What strategies resolve contradictions in impurity data across batches during stability studies?

Methodological Answer:

Batch-to-batch variability in impurities (e.g., salt content, isomer ratios) can arise from synthetic conditions (e.g., temperature, catalysts). Mitigation strategies include:

- Forced Degradation : Expose Pidotimod to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.

- Multivariate Analysis (DoE) : Optimize reaction parameters (e.g., pH, solvent ratios) to minimize Impurity B formation.

- Orthogonal Methods : Combine HPLC with CE (capillary electrophoresis) or XRD to confirm impurity identity when MS/NMR data conflict .

Advanced Question: How can researchers validate the absence of genotoxic risk in this compound?

Methodological Answer:

Follow ICH M7 guidelines:

- In Silico Assessment : Use tools like DEREK or LeadScope to predict mutagenicity based on structural alerts (e.g., thiol groups).

- AMES Test : Conduct bacterial reverse mutation assays with/without metabolic activation.

- Micronucleus Assay : Evaluate chromosomal damage in mammalian cells.

If thresholds exceed 1 µg/day, refine synthesis to reduce Impurity B levels below the qualified threshold (e.g., 0.15% w/w) .

Basic Question: What experimental models are suitable for studying Pidotimod and its impurities in immune modulation?

Methodological Answer:

- In Vitro : Human monocyte-derived DCs (iMDDCs) treated with GM-CSF/IL-4, analyzed via flow cytometry (maturation markers) and ELISA (cytokines) .

- In Vivo : Murine models of recurrent respiratory infections (RRIs) to compare Pidotimod’s efficacy against Impurity B-spiked formulations .

- Clinical Correlates : Retrospective analysis of pediatric RRI studies, focusing on adverse events linked to impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.